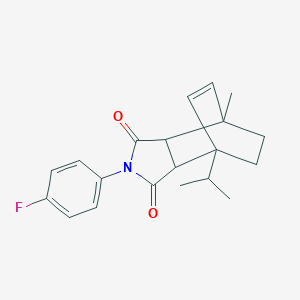![molecular formula C15H17N5O3 B241211 5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)
5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as BDBMT and belongs to the class of triazinones.
Wirkmechanismus
The mechanism of action of BDBMT is not fully understood. However, it has been proposed that it may act by inhibiting the activity of PDE5, which is involved in the regulation of smooth muscle tone. By inhibiting PDE5, BDBMT may increase the levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells, leading to relaxation of the smooth muscle and vasodilation.
Biochemical and Physiological Effects:
BDBMT has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to possess significant antitumor activity against various cancer cell lines. BDBMT has also been shown to possess antiviral activity against several viruses, including HIV and herpes simplex virus. Moreover, BDBMT has been found to possess potent anti-inflammatory activity, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
BDBMT has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Moreover, it exhibits a wide range of activities, making it a versatile compound for various studies. However, one of the limitations of BDBMT is its poor solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BDBMT. One of the potential applications of BDBMT is in the treatment of cancer. Further studies are needed to investigate the mechanism of action of BDBMT in cancer cells and to determine its efficacy in animal models. Moreover, BDBMT has potential applications in the treatment of viral infections and inflammatory disorders. Further studies are needed to investigate the molecular targets of BDBMT and to determine its safety and efficacy in animal models.
Synthesemethoden
The synthesis of BDBMT involves the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with cyanuric chloride in the presence of a base. The reaction yields BDBMT as a white crystalline solid with a yield of 82%. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
BDBMT has been extensively studied for its potential pharmacological properties. It has been found to exhibit a wide range of activities such as antitumor, antiviral, and anti-inflammatory. BDBMT has also been shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Moreover, BDBMT has been found to be a potent inhibitor of phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone.
Eigenschaften
Molekularformel |
C15H17N5O3 |
|---|---|
Molekulargewicht |
315.33 g/mol |
IUPAC-Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C15H17N5O3/c21-15-17-14(8-16-18-15)20-5-3-19(4-6-20)9-11-1-2-12-13(7-11)23-10-22-12/h1-2,7-8H,3-6,9-10H2,(H,17,18,21) |
InChI-Schlüssel |
KFQNHADOTDRREQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)NN=C4 |
Kanonische SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=O)NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[3-(methylsulfanyl)-5-oxo-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazin-3-yl]amino}-1-piperidinecarboxylate](/img/structure/B241140.png)
![2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide](/img/structure/B241142.png)
![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)



![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)

![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)
![5-[(5-hydroxypentyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241172.png)
![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)